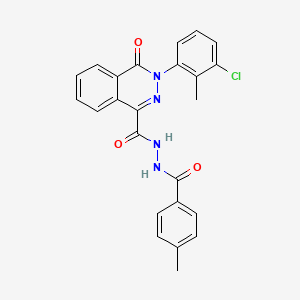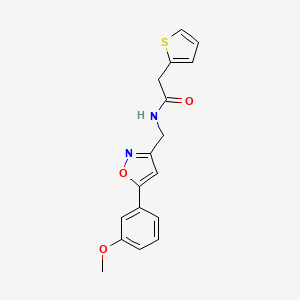
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as MIBE, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MIBE is a small molecule that has been shown to modulate the activity of a transcription factor called PPARδ, which has been implicated in several physiological and pathological processes.
作用機序
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide modulates the activity of PPARδ by binding to its ligand-binding domain and inducing a conformational change that enhances its transcriptional activity. PPARδ regulates the expression of various genes involved in metabolism, inflammation, and cancer. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to increase the expression of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways, while decreasing the expression of genes involved in lipogenesis and pro-inflammatory pathways.
Biochemical and Physiological Effects:
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to increase energy expenditure, promote weight loss, and improve glucose tolerance in animal models of obesity and diabetes. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has several advantages and limitations for lab experiments. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has limited solubility in aqueous solutions, which can limit its use in certain experimental settings. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has shown promising results in animal models of metabolic disorders, cancer, and inflammation. Further studies are needed to determine the safety and efficacy of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide in humans. The development of more potent and selective PPARδ modulators, including N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide derivatives, may lead to the development of new therapies for various diseases. The identification of biomarkers that predict the response to PPARδ modulators, including N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, may help to personalize therapy and improve patient outcomes. The combination of PPARδ modulators, including N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, with other therapies may lead to synergistic effects and improved therapeutic outcomes.
合成法
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide can be synthesized by a multi-step process involving the reaction of various reagents in a controlled environment. The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves the reaction of 3-methoxyphenyl isoxazole with thiophene-2-carboxylic acid followed by reduction and acetylation steps to obtain the final product. The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. PPARδ is a transcription factor that plays a crucial role in the regulation of various physiological and pathological processes such as metabolism, inflammation, and cancer. N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to modulate the activity of PPARδ and has been studied for its potential therapeutic applications in metabolic disorders, cancer, and inflammation.
特性
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)16-9-13(19-22-16)11-18-17(20)10-15-6-3-7-23-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHOEDBLRWKPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

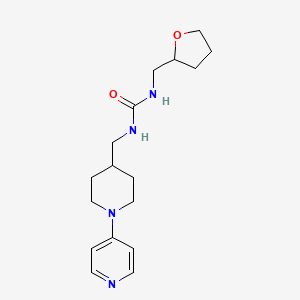


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
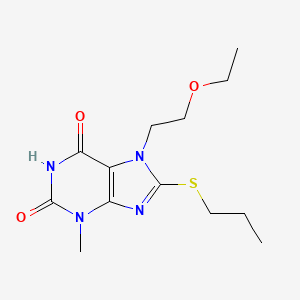
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

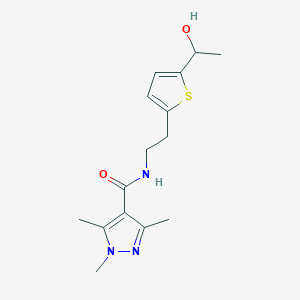

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
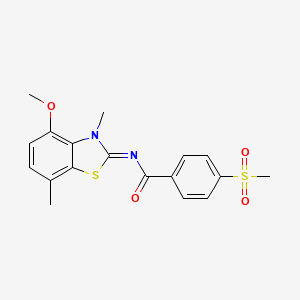
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
